2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid

Catalog No.
S15862146
CAS No.
M.F
C17H24N6O5
M. Wt
392.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamin...

Product Name

2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid

IUPAC Name

2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid

Molecular Formula

C17H24N6O5

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C17H24N6O5/c18-17(19)20-8-4-7-12(23-15(27)11-5-2-1-3-6-11)16(28)22-9-13(24)21-10-14(25)26/h1-3,5-6,12H,4,7-10H2,(H,21,24)(H,22,28)(H,23,27)(H,25,26)(H4,18,19,20)/t12-/m0/s1

InChI Key

QAYUGHWUEAJNPD-LBPRGKRZSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)O

The compound 2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid is a complex amino acid derivative with significant structural intricacies. Its molecular formula is C24H50N14O5C_{24}H_{50}N_{14}O_{5}, and it has a molecular weight of approximately 614.74 g/mol. This compound features multiple functional groups, including amine and amide functionalities, which contribute to its reactivity and biological properties. The presence of diaminomethylideneamino groups suggests potential applications in biochemical processes and therapeutic contexts.

The chemical reactivity of this compound is primarily influenced by its amino and carboxylic acid functional groups. It can participate in various reactions, including:

  • Amidation: The amine groups can react with carboxylic acids to form amides.
  • Peptide Bond Formation: The amino groups can engage in peptide bond formation, making it relevant for synthesizing peptides and proteins.
  • Acylation: Acyl groups can be introduced to the amino groups, altering its biological activity.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry and biochemistry.

The compound exhibits notable biological activities, particularly due to its structural similarity to naturally occurring amino acids. It may influence various physiological processes, including:

  • Cell Signaling: The presence of diaminomethylideneamino groups can enhance its interaction with biological receptors.
  • Antimicrobial Properties: Similar compounds have shown potential antimicrobial activity, suggesting that this compound may also possess such properties.
  • Neurotransmission Modulation: Given its structural features, it may interact with neurotransmitter systems, potentially influencing mood and cognition.

Further studies are required to elucidate its specific biological mechanisms and therapeutic potential.

The synthesis of 2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid typically involves multiple steps:

  • Starting Materials: The synthesis begins with readily available amino acids or their derivatives.
  • Coupling Reactions: Utilizing peptide coupling agents (e.g., DCC or EDC) to facilitate the formation of peptide bonds between amino acids.
  • Protecting Group Strategies: Employing protecting groups for amines and carboxylic acids during synthesis to prevent unwanted side reactions.
  • Purification: The final product is purified using techniques such as HPLC or recrystallization to obtain a high-purity compound.

This compound has various applications in fields such as:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in targeting metabolic disorders or infections.
  • Biochemical Research: Useful as a biochemical tool for studying protein interactions and enzyme activities.
  • Nutraceuticals: Potential use in dietary supplements aimed at enhancing cognitive function or physical performance.

Interaction studies involving this compound focus on its binding affinities with various biological targets, including:

  • Receptors: Investigating how the compound interacts with neurotransmitter receptors could reveal insights into its potential effects on the nervous system.
  • Enzymes: Assessing inhibition or activation of specific enzymes may highlight therapeutic applications in metabolic pathways.

These studies are crucial for understanding the full scope of the compound's biological effects.

Several compounds share structural similarities with 2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
L-ArginineC6H14N4O2A well-known amino acid involved in protein synthesis; plays a role in nitric oxide production.
2-Amino-5-(diaminomethylideneamino)pentanoic acidC5H12N4O2A simpler derivative, focusing on basic amino acid functions without extensive modifications.
3-(4-hydroxyphenyl)propanoyl]amino acidC10H13NO3Contains aromatic features that influence solubility and interaction profiles compared to the target compound.

The complexity of 2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid sets it apart from these simpler analogs by providing enhanced potential for diverse biological interactions and therapeutic applications.

XLogP3

-1.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

392.18081789 g/mol

Monoisotopic Mass

392.18081789 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-15

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